molecular formula C5H9NO4S B6149720 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid CAS No. 1822520-26-2

2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid

Cat. No.: B6149720
CAS No.: 1822520-26-2
M. Wt: 179.2
InChI Key:
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Description

2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is a chemical compound with a complex structure and significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid typically involves multiple steps, starting with the appropriate precursors. One common method includes the cyclization of a suitable thiazolidine derivative under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The reactions involving this compound can lead to the formation of various derivatives, including oxidized or reduced forms, as well as substituted analogs.

Scientific Research Applications

Chemistry: In chemistry, 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules or as a tool in biochemical assays.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have therapeutic potential in treating certain diseases or conditions. Further research is needed to fully understand its medical benefits.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-Methyl-1,1-dioxo-1lambda6-thiolane-2-carboxylic acid

  • 2-Methylisothiazolidine-5-carboxylic acid 1,1-dioxide

Uniqueness: 2-Methyl-1,1-dioxo-1lambda6,2-thiazolidine-3-carboxylic acid stands out due to its specific structural features and potential applications. While similar compounds may share some properties, the unique arrangement of atoms in this compound contributes to its distinct chemical behavior and utility.

Properties

CAS No.

1822520-26-2

Molecular Formula

C5H9NO4S

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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